![molecular formula C15H13Cl2NO4S B2845230 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride CAS No. 680618-29-5](/img/structure/B2845230.png)
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride
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Overview
Description
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride, also known as CBES, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a sulfonyl chloride derivative that has been used as a reagent in the synthesis of various bioactive compounds. CBES has been found to exhibit potent inhibitory activity against several enzymes, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride involves the formation of a covalent bond between the sulfonyl chloride group of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride and the active site of the target enzyme. This covalent bond formation leads to the irreversible inhibition of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has been found to exhibit potent inhibitory activity against several enzymes, making it a promising candidate for drug development. However, its use is limited due to its potential toxicity and lack of selectivity. 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has been found to exhibit cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has several advantages for lab experiments, including its high potency and selectivity against specific enzymes. However, its use is limited due to its potential toxicity and lack of selectivity. Careful consideration should be given to the concentration and duration of exposure to 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride in lab experiments.
Future Directions
There are several future directions for research on 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride. One area of interest is the development of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride derivatives with improved selectivity and reduced toxicity. Another area of interest is the identification of new target enzymes for 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride inhibition, which may lead to the discovery of new therapeutic agents for various diseases. Additionally, the use of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Synthesis Methods
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride can be synthesized through a multi-step process starting from 4-chloronitrobenzene. The first step involves the reduction of the nitro group to an amino group, followed by acylation with 4-chlorobenzoic acid. The resulting intermediate is then treated with ethyl 4-aminobenzenesulfonate to yield 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride.
Scientific Research Applications
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Inhibition of these enzymes has been linked to the treatment of various diseases, such as Alzheimer's disease, glaucoma, and epilepsy.
properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-4-ethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-2-22-14-8-7-12(23(17,20)21)9-13(14)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFMNHPMLUXXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride |
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